

Application Note: In Situ Labeling of Retaining Glucosidases Using Cyclophellitol Aziridine-Based Probes

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Compound of Interest

Compound Name: Cyclophellitol

Cat. No.: B163102

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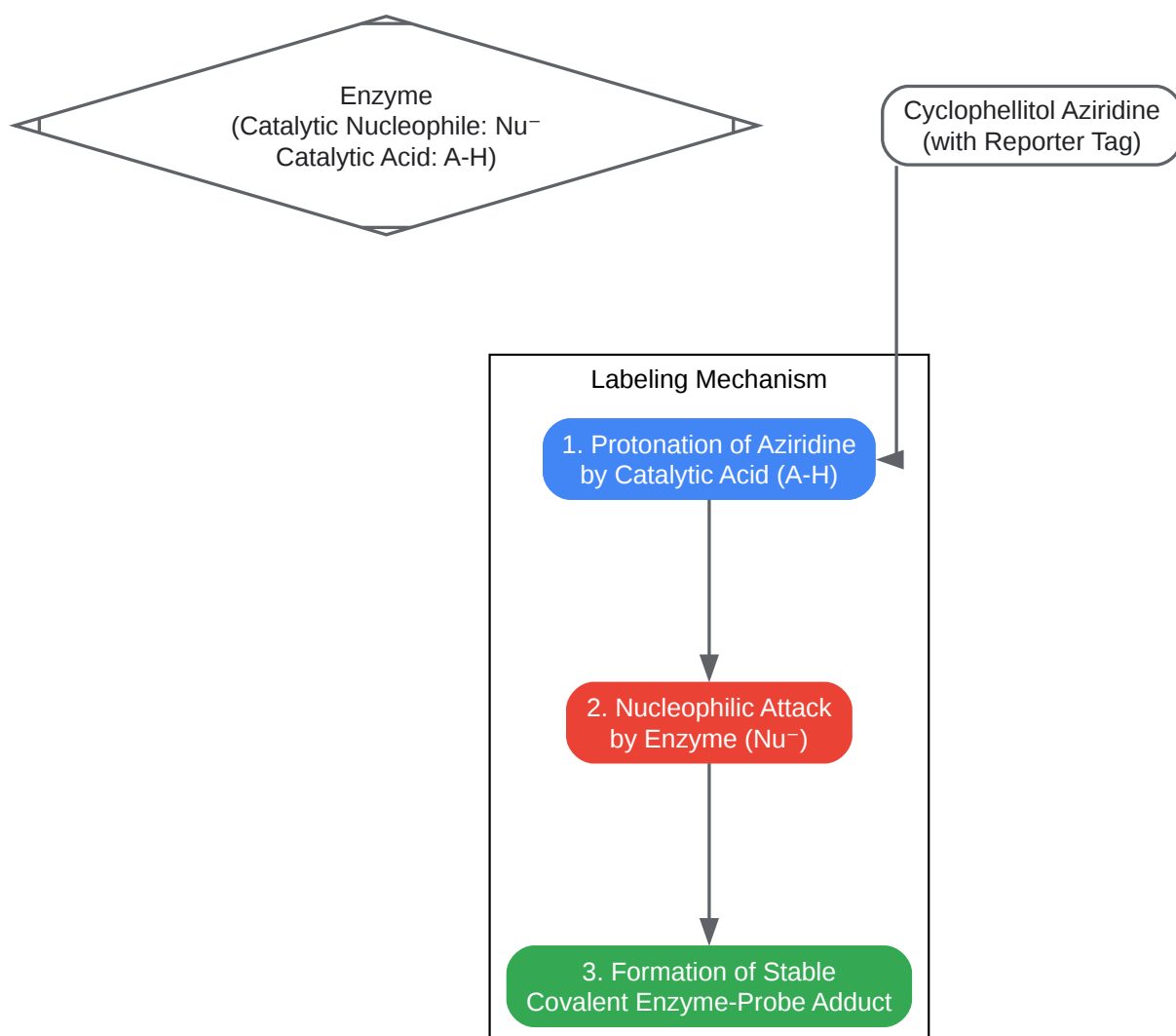
Audience: Researchers, scientists, and drug development professionals.

Introduction: Retaining glucosidases are a major class of enzymes that hydrolyze glycosidic bonds through a double-displacement mechanism involving a covalent glycosyl-enzyme intermediate.[1] Their roles in various physiological and pathological processes, including lysosomal storage disorders and cancer, make them significant targets for therapeutic intervention and diagnostic research.[2][3] Activity-Based Protein Profiling (ABPP) has become an indispensable technique for studying these enzymes in their native environment.[4][5] **Cyclophellitol** and its aziridine analogues are powerful, mechanism-based inactivators of retaining glucosidases.[1][6] By mimicking the transition state of the natural substrate, these molecules form a stable covalent bond with the catalytic nucleophile in the enzyme's active site.[6][7] When functionalized with reporter tags such as fluorophores (e.g., Cy5, BODIPY) or biotin, these **cyclophellitol** aziridine derivatives become potent Activity-Based Probes (ABPs) for the sensitive and selective detection, identification, and visualization of active glucosidases in situ and in vitro.[8][9]

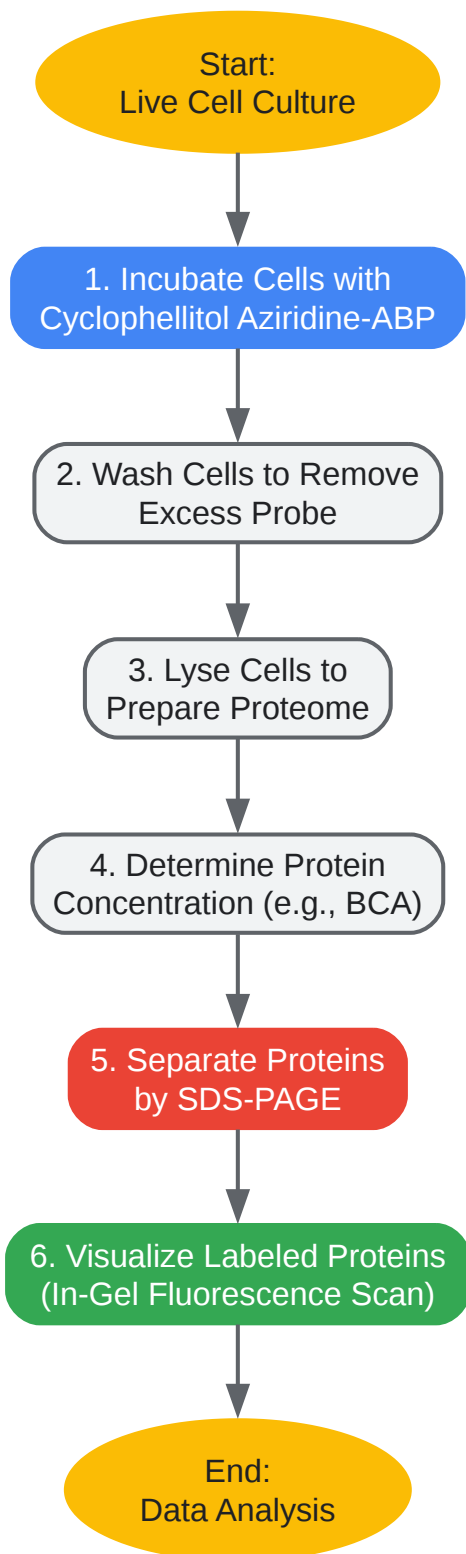
This document provides detailed protocols for the application of **cyclophellitol** aziridine-based ABPs for the labeling and analysis of retaining glucosidases in complex biological samples.

Mechanism of Covalent Labeling

Cyclophellitol aziridine probes are mechanism-based inhibitors that leverage the catalytic cycle of retaining glucosidases.[1] The enzyme's catalytic acid protonates the aziridine ring, activating it for nucleophilic attack by the catalytic nucleophile residue (typically an aspartate or glutamate).[6] This attack results in the opening of the aziridine ring and the formation of a stable, covalent ester adduct, thereby irreversibly labeling the enzyme.[1][6]



General Workflow for In Situ Glucosidase Labeling

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